molecular formula C7H15ClO3 B1473852 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 1564601-58-6

1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol

Cat. No.: B1473852
CAS No.: 1564601-58-6
M. Wt: 182.64 g/mol
InChI Key: NGNUTHWFCPPGIE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 1-chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol is named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent chain is a three-carbon propan-2-ol backbone, with a hydroxyl group (-OH) at position 2. Substituents include:

  • A chlorine atom at position 1.
  • A methoxypropan-2-yloxy group at position 3, derived from 1-methoxypropan-2-ol.

The methoxypropan-2-yloxy substituent consists of a propylene chain with a methoxy (-OCH₃) group at position 1 and an ether linkage (-O-) at position 2. This nomenclature ensures unambiguous identification of the compound’s structure.

Alternative designations include:

  • 3-[(1-Methoxypropan-2-yl)oxy]-1-chloropropan-2-ol (reordered IUPAC name).
  • EVT-1762912 (supplier-specific code).
  • CAS Registry Number : 1564601-58-6.

The molecular formula is C₇H₁₃ClO₃ , with a molecular weight of 182.63 g/mol . The SMILES notation (COC(C)OC(Cl)CO ) and InChI key (NGNUTHWFCPPGIE-UHFFFAOYSA-N ) further specify its connectivity.

Property Value
IUPAC Name This compound
CAS No. 1564601-58-6
Molecular Formula C₇H₁₃ClO₃
Molecular Weight 182.63 g/mol
SMILES COC(C)OC(Cl)CO

Molecular Geometry and Conformational Isomerism

The compound exhibits conformational flexibility due to rotational freedom around its C-O and C-Cl bonds. Key structural features include:

  • A gauche preference between the chlorine atom and hydroxyl group, stabilized by hyperconjugative interactions rather than intramolecular hydrogen bonding.
  • The methoxypropan-2-yloxy group adopts a staggered conformation to minimize steric clashes between the methoxy moiety and adjacent substituents.

Dihedral angles critical to conformation:

  • C1-Cl⋯C2-O : ~60° (gauche orientation).
  • C3-O⋯C4-O : ~180° (antiperiplanar arrangement).

These conformers influence reactivity and intermolecular interactions. For example, the gauche effect enhances electrophilicity at the chlorine-bearing carbon, facilitating nucleophilic substitution.

Electronic Structure and Bonding Characteristics

The electronic structure is characterized by:

  • Polar covalent bonds : The C-Cl bond (bond length ~1.77 Å) and ether C-O bonds (~1.43 Å) exhibit significant polarity due to electronegativity differences.
  • Hydrogen bonding : The hydroxyl group acts as a hydrogen bond donor, while the ether oxygen serves as a weak acceptor.

Frontier molecular orbitals :

  • HOMO : Localized on the hydroxyl and ether oxygen lone pairs.
  • LUMO : Associated with the σ* antibonding orbital of the C-Cl bond.

This electronic profile explains the compound’s susceptibility to nucleophilic attack at the chlorine-bearing carbon and its participation in hydrogen-bonded networks.

Comparative Structural Analysis with Related Chlorohydrin Derivatives

Comparative analysis highlights distinct structural and electronic features:

Compound Substituents Key Differences
1-Chloro-3-methoxypropan-2-ol Methoxy (-OCH₃) at position 3 Simpler structure; lacks branched ether chain
1-Chloro-3-ethoxypropan-2-ol Ethoxy (-OCH₂CH₃) at position 3 Longer alkoxy chain increases hydrophobicity
Halohydrins General formula R-X-CHOH-CH₂R’ Broader class; variable halogen and R groups

The methoxypropan-2-yloxy group in the title compound introduces steric bulk and electronic effects absent in simpler chlorohydrins. This moiety enhances solubility in polar aprotic solvents (e.g., DMSO) compared to analogs with shorter alkoxy chains. Additionally, the branched ether chain may impede crystallinity, favoring liquid or amorphous states at room temperature.

Properties

IUPAC Name

1-chloro-3-(1-methoxypropan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c1-6(4-10-2)11-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUTHWFCPPGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 1-Chloro-2-propanol with 1-Methoxy-2-propanol

The primary synthetic route involves the nucleophilic substitution reaction between 1-chloro-2-propanol and 1-methoxy-2-propanol. This reaction is typically catalyzed by either acidic or basic catalysts depending on the desired pathway and selectivity.

  • Catalysts : Acidic catalysts such as sulfuric acid or Lewis acids can promote etherification, while basic catalysts like sodium hydroxide can facilitate nucleophilic substitution.
  • Reaction Conditions : Controlled temperature (often mild heating around 40–80°C) and solvent choice (polar aprotic solvents or inert solvents) are critical for optimizing the reaction rate and selectivity.
  • Mechanism : The hydroxyl group of 1-methoxy-2-propanol attacks the electrophilic carbon bearing the chlorine in 1-chloro-2-propanol, displacing the chloride ion and forming the ether linkage.

Industrial Scale Synthesis

Industrial production follows a similar synthetic route but incorporates process intensification strategies:

  • Continuous Flow Reactors : Used to improve heat and mass transfer, allowing better control over reaction parameters and scalability.
  • Purification : Post-reaction mixtures undergo distillation and crystallization to isolate the product with high purity.
  • Optimization : Reaction parameters such as molar ratios, catalyst loading, and residence time are optimized to maximize yield and minimize by-products.

Alternative Synthetic Approach via Phase-Transfer Catalysis

A patented method (CN101045676A) describes synthesizing related chlorinated ethers by reacting sodium methylate dispersed in an inert solvent with 1,3-bromochloropropane in the presence of a phase-transfer catalyst.

  • Process Steps :
    • Sodium methylate is dripped into 1,3-bromochloropropane under phase-transfer catalysis.
    • The reaction mixture is filtered to remove sodium bromide.
    • The organic layer is washed with water until neutral pH.
    • Drying and rectification yield the chlorinated ether product.
  • Advantages : This method offers efficient halogen substitution with good selectivity and can be adapted for related compounds with methoxy substituents.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Temperature 40–80 °C Mild heating to favor substitution without decomposition
Catalyst Acidic (H2SO4, Lewis acids) or Basic (NaOH) Choice affects reaction pathway and selectivity
Solvent Polar aprotic (e.g., DMF, DMSO) or inert solvents Solvent polarity influences nucleophilicity and solubility
Reaction Time Several hours (2–8 h) Dependent on catalyst and temperature
Molar Ratio (Reactants) 1:1 to 1:1.2 Slight excess of 1-methoxy-2-propanol may improve yield

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure is commonly used to separate the product from unreacted starting materials and side products.
  • Crystallization : Employed when the product solidifies, to enhance purity.
  • Filtration and Washing : Removal of inorganic salts (e.g., sodium bromide) and catalyst residues is achieved by filtration and washing with water or appropriate solvents.

Research Findings on Preparation Efficiency and Enantioselectivity

  • Enzymatic Resolution : For obtaining enantiopure forms, enzymatic kinetic resolution using Candida antarctica lipase B (CALB) has been reported to achieve enantiomeric excess (ee) values of ≥99%, which is critical for pharmaceutical applications.
  • Yield Considerations : Yields vary depending on substituent steric effects and reaction optimization. For example, similar chlorohydrin derivatives have shown yields ranging from 38% to 63% under enzymatic catalysis.
  • Microbial Reduction : Alternative biocatalytic methods using microorganisms such as Yarrowia lipolytica have demonstrated efficient reduction of related chlorohydrin compounds, offering greener synthesis routes.

Summary Table of Preparation Methods

Method Description Catalyst/Conditions Advantages Limitations
Nucleophilic Substitution 1-chloro-2-propanol + 1-methoxy-2-propanol Acid/base catalyst, mild heating Straightforward, scalable Requires careful control of conditions
Phase-Transfer Catalysis Sodium methylate + 1,3-bromochloropropane Phase-transfer catalyst, inert solvent Efficient halogen substitution Requires handling of halogenated reagents
Enzymatic Resolution Kinetic resolution for enantiopure product Immobilized lipase (CALB) High enantioselectivity Moderate yields, enzyme cost
Microbial Reduction Biocatalytic reduction of chlorohydrin Microbial strains (e.g., Y. lipolytica) Green chemistry approach Scale-up challenges

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantioselectivity and Catalytic Efficiency

  • Enzymatic Resolution : Candida antarctica lipase B (CALB) is widely employed for kinetic resolution of racemic chlorohydrins. For example, compound 4 and 5a achieved 99% ee for the R-enantiomer, critical for active β-blockers .
  • Microbial Reduction : Yarrowia lipolytica outperformed S. cerevisiae in reducing 1-chloro-3-(1-naphthyloxy)propan-2-one to its alcohol form (88% efficiency), highlighting strain-specific efficacy .

Physicochemical Properties

  • 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: Molecular weight 244.71 g/mol, density 1.157 g/cm³, soluble in chloroform and methanol .
  • 1-Chloro-3-(2-phenoxyethoxy)propan-2-ol: Lower molecular weight (230.69 g/mol) due to simpler phenoxyethoxy substituent .
  • Substituent hydrophobicity (e.g., dodecyloxy vs. phenoxy) dictates solubility and formulation compatibility.

Key Research Findings

Enzymatic Superiority : CALB consistently achieves ≥99% ee in resolving chlorohydrins, making it indispensable for enantiopure drug synthesis .

Yield Variability : Despite high enantioselectivity, yields for 5a (38%) lag behind those for 4 (63%), suggesting substituent steric effects or reaction optimization needs .

Microbial Efficiency : Y. lipolytica offers a greener alternative to chemical synthesis for naphthyloxy derivatives, though scalability requires further study .

Biological Activity

1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol (CAS Number: 1564601-58-6) is a chlorinated alcohol derivative with a unique structure that includes a chlorine atom, a methoxy group, and a propanol backbone. This compound has garnered attention in scientific research due to its potential biological activities, including its interactions with various biomolecules and its applications in medicinal chemistry.

The molecular formula of this compound is C7H15ClO3, with a molecular weight of 182.64 g/mol. The presence of the chlorine atom and the methoxy group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets within biological systems. It can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target molecules, which can lead to alterations in their structure and function. The specific pathways and molecular targets involved in its action are still under investigation.

Biological Activity Overview

Research into the biological activities of this compound indicates several potential effects:

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed studies are required to quantify its efficacy against specific pathogens.

Cytotoxicity : Some studies have indicated that chlorinated alcohols can exhibit cytotoxic effects on various cell lines. Further research is needed to evaluate the cytotoxic potential of this compound specifically.

Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways.

Case Studies

Several studies have investigated the biological effects of related compounds, which may provide insights into the potential activities of this compound:

  • Study on Chlorinated Alcohols : Research has shown that chlorinated alcohols can inhibit the growth of certain bacteria. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity at specific concentrations.
  • Cytotoxicity Assessment : A study evaluating various chlorinated compounds found that some exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests potential for therapeutic applications in oncology.

Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundTBDTBDTBD
Related Chlorinated AlcoholsYesYesYes

Note: TBD = To Be Determined based on further research findings.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol to ensure stability?

  • Methodological Answer : The compound should be stored in a dry environment at 2–8°C to prevent degradation. Containers must be tightly sealed to avoid moisture absorption or volatilization. Flammability data are unavailable, but general precautions (e.g., fireproof storage cabinets) are advised due to its organic nature. Stability under these conditions is confirmed by long-term compatibility studies .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust or aerosols during cleanup .

Q. How should accidental exposure (e.g., skin/eye contact, inhalation) be managed?

  • Methodological Answer :

  • Skin Contact : Immediately rinse with water for ≥15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
  • Eye Exposure : Flush eyes with water or saline solution for ≥15 minutes, ensuring eyelids are held open. Consult an ophthalmologist.
  • Inhalation : Move the affected individual to fresh air. Administer oxygen if breathing is labored.
  • Ingestion : Do not induce vomiting. Rinse the mouth and seek urgent medical care .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using enzymatic methods?

  • Methodological Answer : Lipase B from Candida antarctica (CALB) has been successfully used for kinetic resolution of structurally related chloro-propanol derivatives, achieving >99% enantiomeric excess (ee). Key steps include:

  • Substrate Preparation : Ensure the racemic mixture is dissolved in a non-polar solvent (e.g., toluene).
  • Enzyme Selection : Immobilized CALB (e.g., Novozym 435) is preferred for recyclability and stability.
  • Reaction Monitoring : Track enantiomer ratios via chiral HPLC or polarimetry.
  • Scale-Up : Optimize temperature (30–40°C) and agitation to maintain enzyme activity .

Q. What synthetic routes are available for preparing derivatives of this compound for pharmacological studies?

  • Methodological Answer :

  • Nucleophilic Substitution : React the chloro group with amines (e.g., piperidine, pyrrolidine) to form β-adrenoceptor blocking agent analogs. Use polar aprotic solvents (e.g., DMF) and catalytic KI to enhance reactivity .
  • Etherification : Introduce aryl/alkyl groups via Williamson synthesis under alkaline conditions. Monitor pH to avoid hydrolysis of the methoxypropanol moiety.
  • Pharmacomodulation : Replace the methoxy group with bioisosteres (e.g., ethoxy, cyclopropyl) to study structure-activity relationships .

Q. How can researchers address the lack of data on decomposition products during thermal analysis?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen/air to identify mass loss events. Couple with GC-MS to detect volatile decomposition byproducts (e.g., halogenated hydrocarbons, carbon oxides) .
  • Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and analyze degradation via NMR or FT-IR. Compare results with computational predictions (e.g., QSPR models) .

Data Contradiction Analysis

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Melting Point : Compare differential scanning calorimetry (DSC) with capillary tube methods.
  • Solubility : Conduct shake-flask experiments in water, ethanol, and DMSO, followed by UV-Vis quantification.
  • LogP : Use reversed-phase HPLC with a calibrated reference standard .

Experimental Design Considerations

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column and UV detection (λ = 210–254 nm). Use acetonitrile/water gradients for separation.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities.
  • Elemental Analysis : Verify C, H, O, and Cl content within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol

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